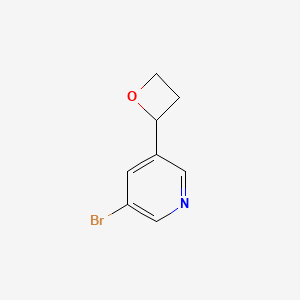

3-Bromo-5-oxetan-2-yl-pyridine

Description

3-Bromo-5-oxetan-2-yl-pyridine is a brominated pyridine derivative featuring an oxetane ring substitution at the 5-position. The oxetane moiety (a four-membered oxygen-containing heterocycle) introduces unique steric and electronic properties, making this compound valuable in medicinal chemistry and materials science.

Propriétés

Formule moléculaire |

C8H8BrNO |

|---|---|

Poids moléculaire |

214.06 g/mol |

Nom IUPAC |

3-bromo-5-(oxetan-2-yl)pyridine |

InChI |

InChI=1S/C8H8BrNO/c9-7-3-6(4-10-5-7)8-1-2-11-8/h3-5,8H,1-2H2 |

Clé InChI |

FGQDNPMCXLOTAO-UHFFFAOYSA-N |

SMILES canonique |

C1COC1C2=CC(=CN=C2)Br |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

3-Bromo-5-oxetan-2-yl-pyridine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to the development of drugs targeting neurological disorders, inflammatory diseases, and cancer. The bromine atom enhances electrophilic properties, facilitating reactions that yield biologically active derivatives.

Case Study: Anticancer Activity

Research has demonstrated the potential of derivatives of this compound to inhibit tumor growth. For instance, studies involving related structures have shown promising results against various cancer cell lines, indicating that modifications can significantly enhance anticancer efficacy. A notable case involved testing derivatives in mouse xenograft models, where specific substitutions led to reduced tumor sizes compared to control treatments.

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound has been utilized in biological studies to investigate its effects on enzyme inhibition and receptor interactions. The oxetane moiety contributes to the stabilization of interactions with biological targets, potentially enhancing binding affinity and selectivity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, which is critical in the context of rising antibiotic resistance.

Table 1: Summary of Biological Activities

Materials Science

Organic Semiconductors

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors. The compound's ability to participate in various chemical reactions allows for its incorporation into advanced materials with tailored electronic properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Studies have shown that specific substitutions on the oxetane ring can significantly influence biological activity.

Table 2: Structure-Activity Relationship Findings

| Compound | Substitution | MIC (μM) | Activity Level |

|---|---|---|---|

| 3-(5-Bromopyridin-2-yl) | Unsubstituted | 57.73 | Moderate |

| 4-Bromo substituted | 12.23 | Excellent | |

| 4-Chloro substituted | 6.68 | Very High |

Comparaison Avec Des Composés Similaires

Key Observations:

- Substituent Effects: The oxetane group in this compound offers steric bulk and polarity distinct from smaller substituents (e.g., methyl or amino groups in other analogs). This may reduce metabolic degradation compared to compounds like 3-Amino-2-Bromo-5-Methylpyridine .

- Reactivity : Triflate-containing derivatives (e.g., ) exhibit enhanced leaving-group capacity, whereas the oxetane group may participate in ring-opening reactions or stabilize intermediates in drug design .

- Pharmacological Potential: Compounds with extended aromatic systems (e.g., dimethoxybenzyl in ) show anti-tumor activity, suggesting that this compound could be tailored for similar applications with improved pharmacokinetics .

Q & A

(Basic) What synthetic methodologies are recommended for preparing 3-Bromo-5-oxetan-2-yl-pyridine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves introducing the oxetane moiety onto a bromopyridine precursor. A two-step approach is common:

Bromination : Start with a substituted pyridine (e.g., 5-oxetan-2-yl-pyridine) and employ regioselective bromination using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions .

Oxetane Introduction : Use nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) to attach the oxetane group. For example, oxetane-containing boronic acids or Grignard reagents can couple with halogenated pyridines .

Key Considerations :

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .

- Temperature Control : Lower temperatures (~0–25°C) reduce side reactions during bromination .

- Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradients) improves purity .

(Advanced) How can crystallographic disorder in the oxetane ring of this compound be resolved during X-ray refinement?

Answer:

Disorder arises from the oxetane ring’s conformational flexibility. Mitigation strategies include:

- Multi-Component Refinement : Use SHELXL’s PART and SUMP commands to model partial occupancy of disordered atoms .

- Restraints : Apply DELU (thermal motion) and SIMU (similarity) restraints to maintain chemically reasonable geometries .

- Validation Tools : Check residual density maps (e.g., Coot) and refine hydrogen positions to resolve ambiguities .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for C₈H₇BrNO₂) .

- X-Ray Crystallography : Definitive structural proof via SHELX-refined datasets .

(Advanced) How can competing side reactions during oxetane introduction onto the pyridine ring be minimized?

Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., bromine) with trimethylsilyl groups to prevent undesired substitutions .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance nucleophilicity .

- Catalytic Systems : Employ Pd₂(dba)₃ with Xantphos ligands for efficient cross-coupling without byproducts .

(Basic) How does the bromo substituent influence the pyridine ring’s reactivity in further functionalization?

Answer:

The electron-withdrawing bromo group:

- Activates Electrophilic Substitution : Directs incoming electrophiles to the meta and para positions relative to Br .

- Facilitates Cross-Coupling : Enhances reactivity in Suzuki or Negishi couplings (e.g., replacing Br with aryl/alkyl groups) .

Note : Steric hindrance from the oxetane moiety may alter regioselectivity, requiring computational modeling (DFT) for prediction .

(Advanced) How to reconcile discrepancies between DFT-predicted and experimental spectroscopic data for this compound?

Answer:

- Basis Set Optimization : Use hybrid functionals (e.g., B3LYP) with triple-zeta basis sets (6-311++G**) to improve accuracy .

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to match experimental NMR conditions .

- Conformational Sampling : Perform molecular dynamics (MD) simulations to account for oxetane ring flexibility in predicted spectra .

(Basic) What purification strategies optimize the isolation of this compound?

Answer:

- Flash Chromatography : Use silica gel with gradient elution (e.g., hexane:EtOAc from 9:1 to 7:3) .

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline product .

- HPLC : Employ reverse-phase C18 columns for high-purity isolates (acetonitrile/water mobile phase) .

(Advanced) How does the oxetane ring’s conformational flexibility affect intermolecular interactions in crystal packing?

Answer:

- Hydrogen Bonding : Oxetane oxygen may act as a weak acceptor, influencing packing motifs (analyzed via Mercury software) .

- π-π Stacking : Pyridine rings often stack at 3.5–4.0 Å distances, while bromine participates in halogen bonding (C–Br⋯O/N) .

- Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) from SHELXL reveal dynamic disorder in the oxetane ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.